(S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
(S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromofluorobenzyl moiety, and a methylpiperazine carboxylate structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Bromofluorobenzyl Intermediate: The starting material, 4-bromo-3-fluorobenzaldehyde, is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide.
Piperazine Derivative Formation: The bromofluorobenzyl intermediate is then reacted with 2-methylpiperazine under basic conditions to form the corresponding piperazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromofluorobenzyl moiety, potentially converting the bromo group to a hydrogen atom.
Substitution: The bromine atom in the bromofluorobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromofluorobenzyl group may enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
4-Bromo-3-fluorobenzylamine: Another derivative with potential biological activity.
2-Methylpiperazine: A simpler piperazine derivative used in various chemical syntheses.
Uniqueness
(S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzyl group, along with the tert-butyl carboxylate moiety, differentiates it from other piperazine derivatives and enhances its potential as a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (2S)-4-[(4-bromo-3-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-5-6-14(18)15(19)9-13)7-8-21(12)16(22)23-17(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBONDLKZANSKA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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